molecular formula C18H17N5O2S B3445095 N-allyl-N'-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea

N-allyl-N'-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3445095
M. Wt: 367.4 g/mol
InChI Key: LLCRYZWYWUOEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-allyl-N'-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea involves the inhibition of specific enzymes and pathways that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Additionally, this compound has been shown to inhibit the activity of specific enzymes that are involved in the progression of cancer, leading to cytotoxic effects and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-N'-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea are diverse and depend on the specific application and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth and proliferation. In Alzheimer's disease, this compound has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of specific cytokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-N'-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea in laboratory experiments include its high purity and yield, as well as its diverse applications in various fields of research. However, one limitation of using this compound is its potential toxicity and cytotoxic effects, which require specific safety precautions and handling procedures in laboratory settings.

Future Directions

For research on N-allyl-N'-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea include further studies on its potential applications in cancer treatment and Alzheimer's disease, as well as its effects on specific cellular pathways and enzymes. Additionally, further research is needed to optimize the synthesis method for maximum yield and purity of the compound, as well as to develop specific safety guidelines and handling procedures for laboratory settings.

Scientific Research Applications

N-allyl-N'-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the progression of Alzheimer's disease.

properties

IUPAC Name

3-(4-methoxyphenyl)-1-prop-2-enyl-1-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-3-12-23(17(24)20-14-4-6-15(25-2)7-5-14)18-22-21-16(26-18)13-8-10-19-11-9-13/h3-11H,1,12H2,2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCRYZWYWUOEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(CC=C)C2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(4-methoxy-phenyl)-1-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.